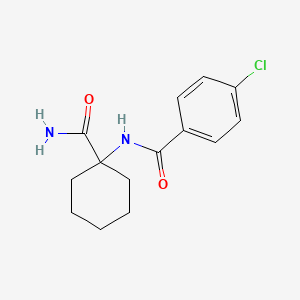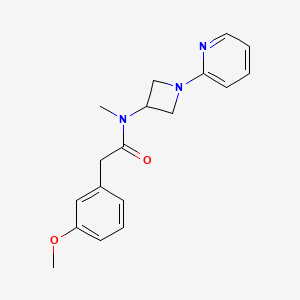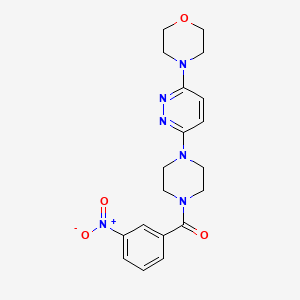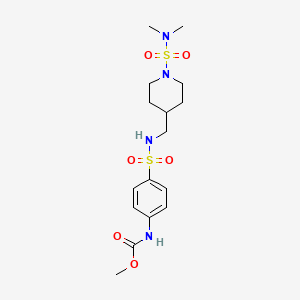
N-(1-carbamoylcyclohexyl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-carbamoylcyclohexyl)-4-chlorobenzamide (NCCB) is a novel small molecule compound that has recently been developed as a potential therapeutic agent for the treatment of various diseases. NCCB is an amide compound that belongs to the family of carbamoylcyclohexyl derivatives. This compound has been studied for its potential therapeutic effects in various diseases including cancer, inflammation, and neurological disorders. In addition, NCCB has been found to possess a number of biochemical and physiological effects that could be beneficial for laboratory experiments. The purpose of
Wissenschaftliche Forschungsanwendungen
1. Cobalt(III)-Catalyzed Annulation
N-chlorobenzamides, including compounds similar to N-(1-carbamoylcyclohexyl)-4-chlorobenzamide, have been utilized in Co(III)-catalyzed [4 + 2] annulations with maleimides. This process allows the formation of biologically active molecules through a novel annulation reaction that is compatible with various functional groups (Muniraj & Prabhu, 2019).
2. Photodegradation Studies
Research on the photodegradation of moclobemide, an antidepressant, indicated that 4-chlorobenzamide is a major degradation product. This study utilized advanced methods like Ultra-HPLC and MS/MS analysis, providing insights into the degradation pathways of pharmaceutical compounds (Skibiński & Komsta, 2012).
3. Chemical Synthesis and Pharmacodynamics
Compounds similar to N-(1-carbamoylcyclohexyl)-4-chlorobenzamide have been synthesized and evaluated for their biological activities. For instance, N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide was synthesized and studied for its efficacy in killing sperm and oncomelania, showing significant biological activity (Zhang Xiao-yong, 2005).
4. Electrophilic Properties and Mutagenicity Studies
Studies on compounds like 4-chloro-N-(hydroxymethyl)benzamide have explored their electrophilic properties and potential toxicological implications. These investigations provide insights into the reactivity of such compounds and their implications in biological systems (Overton et al., 1986).
5. N-Heterocyclic Carbene Applications
Research has also delved into the wider field of N-heterocyclic carbenes, where N-chlorobenzamides like N-(1-carbamoylcyclohexyl)-4-chlorobenzamide could potentially play a role. These studies focus on the general properties and uses of N-heterocyclic carbenes in various chemical processes, indicating a broad scope of application in modern chemistry (Hopkinson et al., 2014).
6. Sensor Development
The development of sensors for the detection of similar compounds in various matrices, such as pharmaceuticals and biological fluids, is another area of application. For example, graphite sensors have been developed for the potentiometric determination of cyclobenzaprine hydrochloride, illustrating the role of such compounds in analytical chemistry (Ramadan et al., 2011).
Wirkmechanismus
Target of Action
It’s worth noting that carbamoyl compounds often interact with enzymes involved in the urea cycle, such as carbamoyl phosphate synthetase .
Mode of Action
Carbamoyl compounds typically function by mimicking the natural substrates of their target enzymes, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
N-(1-carbamoylcyclohexyl)-4-chlorobenzamide may potentially affect the urea cycle, given the common involvement of carbamoyl compounds in this pathway . The urea cycle is a crucial biochemical pathway that helps detoxify ammonia in the body by converting it into urea .
Result of Action
By potentially interacting with enzymes in the urea cycle, it could influence the body’s ability to detoxify ammonia .
Eigenschaften
IUPAC Name |
N-(1-carbamoylcyclohexyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-6-4-10(5-7-11)12(18)17-14(13(16)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQGUXEYUBXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2609887.png)

![7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2609889.png)
![(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2609890.png)


![(E)-4-(Dimethylamino)-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]but-2-enamide](/img/structure/B2609895.png)
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2609896.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2609902.png)


